molecular formula C20H11B B1279744 3-Bromoperylene CAS No. 23683-68-3

3-Bromoperylene

Cat. No.: B1279744
CAS No.: 23683-68-3
M. Wt: 331.2 g/mol
InChI Key: GPBMCEWKAPSTOU-UHFFFAOYSA-N
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Description

3-Bromoperylene is an organic compound containing a bromine atom attached to the perylene structure. It is known for its stability and thermal properties, making it a valuable intermediate in organic synthesis. The compound appears as orange-yellow crystals and is used in the preparation of large aromatic hydrocarbons and organic dyes .

Mechanism of Action

Target of Action

3-Bromoperylene is an organic compound that contains a bromine atom It is known to be used in the synthesis of large aromatic hydrocarbons and organic dyes . It is also used in the preparation of optoelectronic materials and in the research of organic electronic devices .

Mode of Action

The mode of action of this compound is primarily through its interactions in chemical reactions. For instance, it has been used in the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . The reaction can be regulated in different dimensions with a constant catalyst molecule, including the molecular orbital gating of Pd(0) catalyst, the on/off switching of the Mizoroki-Heck reaction, the promotion of its turnover frequency, and the regulation of each elementary reaction within the Mizoroki-Heck catalytic cycle .

Biochemical Pathways

It is known that this compound can be involved in various chemical reactions, such as the mizoroki-heck reaction , which could potentially influence various biochemical pathways.

Pharmacokinetics

It is known that this compound is a solid compound with good stability and thermal stability . . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that this compound can participate in chemical reactions that lead to the formation of new compounds . For instance, in the Mizoroki-Heck reaction, this compound can contribute to the formation of a cross-coupling product .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, while this compound is stable under anhydrous conditions, it may decompose in a humid environment . Therefore, the storage conditions can significantly impact the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

3-Bromoperylene plays a significant role in biochemical reactions, particularly in photophysical and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through charge transfer and electron donor-acceptor interactions . For instance, this compound has been shown to form a triplet state upon photoexcitation, which can participate in energy transfer processes . Additionally, it can interact with enzymes involved in oxidative stress responses, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to participate in charge transfer processes, which can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, this compound can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects . For instance, high doses of this compound have been associated with increased oxidative stress, cellular damage, and alterations in metabolic pathways . It is important to determine the appropriate dosage to minimize adverse effects while maximizing its beneficial properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . Additionally, this compound can influence the levels of metabolites involved in glycolysis and mitochondrial respiration, thereby affecting the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize within the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . Additionally, this compound can localize within the nucleus, where it may affect gene expression and DNA repair processes . The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications .

Preparation Methods

3-Bromoperylene can be synthesized through the bromination of perylene. The reaction typically involves the use of bromine or N-bromosuccinimide in a solvent such as dimethylformamide. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve high yields . Industrial production methods often involve similar bromination reactions but on a larger scale, ensuring the purity and consistency of the product.

Scientific Research Applications

3-Bromoperylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Bromoperylene is unique due to its bromine substitution, which imparts distinct reactivity and properties compared to other perylene derivatives. Similar compounds include:

This compound stands out due to its specific reactivity and the ability to form unique derivatives, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-bromoperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMCEWKAPSTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473295
Record name 3-bromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23683-68-3
Record name 3-bromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following the scheme shown in FIG. 18, perylene (252 mg, 1 mmol) was dissolved in DMF (45 ml), and a solution of NBS (178 mg) dissolved in DMF (10 ml) was added gradually. This was agitated at room temperature for 24 hours. H2O (200 ml) was added, and the product was precipitated and suction filtered. The product was recrystallized with hexane to obtain yellow-brown compound (1) (187 mg, mixture).
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Bromoperylene such a useful synthetic precursor?

A: this compound is particularly valuable due to its reactivity towards palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the perylene core, enabling the fine-tuning of the molecule's properties for specific applications. [, , ]

Q2: Can you provide an example of a successful application of this compound in material science?

A: Researchers successfully synthesized 3-fluoroterrylene, a promising molecular nanoprobe for single-molecule optical sensing, using this compound as a starting material. [] The synthesis involved a palladium-catalyzed cross-coupling reaction between this compound and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation. This highlights the potential of this compound derivatives in developing advanced sensing materials.

Q3: Are there alternative synthetic routes to access perylene derivatives with specific functionalities besides using this compound?

A: While this compound is a versatile building block, alternative synthetic pathways exist. For instance, terrylene and its isomer benzo[4,5]indeno[1,2,3-cd]perylene can be synthesized through oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene. [] This highlights the diversity of synthetic strategies available for tailoring perylene-based materials.

Q4: What analytical techniques are crucial for characterizing this compound and its derivatives?

A4: Various analytical methods are employed to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []
  • X-ray crystallography: Determines the solid-state structure of synthesized compounds, providing valuable insights into their packing and potential intermolecular interactions. [, ]
  • UV-Vis and fluorescence spectroscopy: Characterize the optical properties of perylene derivatives, which are crucial for applications in optoelectronics and sensing. [, ]

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